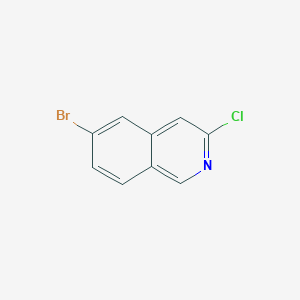

6-Bromo-3-chloroisoquinoline

説明

特性

IUPAC Name |

6-bromo-3-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCCUWZOOADPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626860 | |

| Record name | 6-Bromo-3-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552331-06-3 | |

| Record name | 6-Bromo-3-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-3-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis from 1,3-Dichloro-6-bromoisoquinoline via Red Phosphorus and Hydrochloric Acid

One of the most established methods for preparing this compound involves the selective substitution of chlorine in 1,3-dichloro-6-bromoisoquinoline using red phosphorus and hydrochloric acid in glacial acetic acid under reflux conditions.

Procedure Summary:

- Starting Material: 1,3-dichloro-6-bromoisoquinoline (50 g)

- Reagents: Red phosphorus (14 g), hydrochloric acid (100 mL)

- Solvent: Glacial acetic acid (500 mL)

- Conditions: Heated to reflux (~120 °C) for 5 hours

- Workup: After cooling, the reaction mixture is filtered; the solid is washed with water, neutralized to pH 8 with 15% aqueous ammonia, and extracted with ethyl acetate.

- Purification: Organic phases are combined, washed with brine, dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography on silica gel using petroleum ether/ethyl acetate (50:1 to 20:1).

- Yield: Approximately 68.4% of this compound is obtained.

This method is noted for its relatively high yield and straightforward workup, making it suitable for both laboratory and industrial scale synthesis.

Alternative Route Using Hydrogen Iodide and Red Phosphorus

Another reported method involves the use of hydrogen iodide (HI) in acetic acid with red phosphorus to achieve the substitution reaction.

- Starting Material: 6-bromo-1,3-dichloroisoquinoline (Example 80B)

- Reagents: Red phosphorus, 48% hydrogen iodide

- Solvent: Acetic acid

- Conditions: Reflux for 8 hours at approximately 80 °C

- Workup: Filtration under hot conditions, concentration under vacuum, basification with sodium hydroxide, extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, and purification by flash column chromatography (30% ethyl acetate/hexane).

- Yield: Around 50%

This method offers an alternative pathway but generally results in a lower yield compared to the red phosphorus/HCl method.

Industrial Scale Considerations

Industrial synthesis typically adapts the red phosphorus and hydrochloric acid method due to its scalability and reproducibility. Optimization focuses on reaction time, temperature control, and purification steps to maximize yield and purity. Additional recrystallization or chromatographic purification is often employed to meet stringent quality requirements.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reagents & Solvents | Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|

| Red phosphorus + HCl in glacial acetic acid | 1,3-dichloro-6-bromoisoquinoline | Red phosphorus, HCl, glacial acetic acid | Reflux at 120 °C for 5 h | 68.4 | Silica gel column chromatography (petroleum ether:ethyl acetate 50:1 to 20:1) | High yield, scalable |

| Red phosphorus + HI in acetic acid | 6-bromo-1,3-dichloroisoquinoline | Red phosphorus, 48% HI, acetic acid | Reflux at 80 °C for 8 h | 50 | Flash chromatography (30% ethyl acetate/hexane) | Lower yield, alternative route |

| Phosphorus oxychloride + DMF (related quinoline synthesis) | 3-benzyl-6-bromo-2-chloroquinoline | POCl3, DMF, sodium methoxide, methanol | 15-45 °C for chlorination, reflux overnight for substitution | Not directly reported for target compound | Column chromatography, recrystallization | Multi-step, more complex |

Reaction Mechanism Insights and Analysis

The primary synthetic route involves a selective nucleophilic substitution where red phosphorus and hydrochloric acid facilitate the replacement of one chlorine atom in the dichloro precursor with a hydrogen, yielding the monochlorinated product at the 3-position. The reaction likely proceeds via in situ generation of phosphorus halides that activate the substrate for substitution.

The use of hydrogen iodide in the alternative method serves as a stronger nucleophile and reducing agent, promoting substitution but with a trade-off in yield and potentially more side reactions.

Purification by silica gel chromatography is essential to separate the desired product from unreacted starting materials and side products, ensuring high purity for subsequent applications.

化学反応の分析

Types of Reactions

6-Bromo-3-chloroisoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds.

科学的研究の応用

6-Bromo-3-chloroisoquinoline (CAS#: 552331-06-3) is a heterocyclic compound with applications in medicinal chemistry and pharmacology.

Chemical and Physical Properties

- Molecular Formula:

- Molecular Weight: 242.50000

- Density: 1.673 g/cm3

- Boiling Point: 349.497ºC at 760 mmHg

- Flash Point: 165.17ºC

- Melting Point: Not available

Safety and Hazards

This compound is classified with the following GHS (Globally Harmonized System) classifications :

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

- Skin Irritation: Causes skin irritation.

- Eye Irritation: Causes serious eye irritation.

- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Synthesis

This compound can be synthesized from 3-benzyl-6-bromo-2-chloroquinoline :

- 3-benzyl-6-bromo-2-chloroquinoline synthesis : React phosphorus oxychloride with DMF (dimethylformamide) at 15 ℃~30 ℃, then heat to 35 ℃~45 ℃. Add N-(4-bromophenyl)-3-hydrocinnamamide and react at 80 ℃ overnight. Pour into frozen water and extract with methylene dichloride. Wash with , dry, and evaporate the solvent. Use column chromatography to purify the residue .

- 3-benzyl-15-bromo-2 methoxy quinoline synthesis : Add 3-benzyl-6-bromo-2-chloroquinoline and anhydrous methanol, then add sodium methoxide solution. Reflux overnight. Pour into frozen water, extract with methylene dichloride, and wash with .

Applications

作用機序

The mechanism of action of 6-Bromo-3-chloroisoquinoline involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can participate in various chemical reactions, influencing its reactivity and interaction with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

類似化合物との比較

Chemical Identity :

- CAS No.: 552331-06-3

- Molecular Formula : C₉H₅BrClN

- Molecular Weight : 242.50 g/mol

- Purity : ≥98% (commercial grade)

- Storage : Stable at room temperature .

Applications: 6-Bromo-3-chloroisoquinoline is a halogenated isoquinoline derivative widely used in pharmaceutical research, particularly as a building block for synthesizing kinase inhibitors and other bioactive molecules. Its bromine and chlorine substituents enhance electrophilicity, facilitating cross-coupling reactions in drug discovery pipelines .

Comparison with Structurally Similar Compounds

3-Bromo-4-chloro-6-fluoroquinoline

- CAS No.: 1204810-93-4

- Molecular Formula : C₉H₄BrClFN

- Molecular Weight : 260.49 g/mol

- Key Features: Substituted with bromo, chloro, and fluoro groups. The electron-withdrawing fluorine atom increases reactivity in nucleophilic aromatic substitution compared to this compound. Applications: Potential precursor for fluorinated drug candidates .

6-Bromo-4-chloro-3-nitroquinoline

- CAS No.: 723281-72-9

- Molecular Formula : C₉H₄N₂O₂ClBr

- Molecular Weight : 287.49 g/mol

- Key Features: Nitro group at the 3-position introduces strong electron-withdrawing effects, enhancing electrophilicity. Solubility: Slightly soluble in chloroform, methanol, and DMSO . Applications: Utilized as a research chemical for synthesizing nitro-containing heterocycles .

6-Bromo-3-chloromethyl-quinoline

- CAS No.: 1196157-05-7

- Molecular Formula : C₁₀H₇BrClN

- Molecular Weight : 256.53 g/mol

- Key Features: Chloromethyl group provides a reactive site for further functionalization (e.g., nucleophilic substitution). Applications: Intermediate in the synthesis of polymerizable monomers or drug conjugates .

6-Bromoisoquinoline-3-carbaldehyde

6-Bromo-1,3-dichloroisoquinoline

- CAS No.: 552331-05-2

- Molecular Formula : C₉H₄BrCl₂N

- Molecular Weight : 276.94 g/mol

- Safety : Classified as hazardous under GHS guidelines; requires strict handling protocols .

- Applications : Less common in pharmaceuticals due to higher toxicity but used in specialized organic syntheses .

Comparative Analysis Table

Key Findings and Insights

- Reactivity Trends: Electron-withdrawing groups (e.g., NO₂, F) enhance electrophilicity, making compounds like 6-Bromo-4-chloro-3-nitroquinoline more reactive in substitution reactions than this compound . Functional groups (e.g., aldehyde, chloromethyl) expand synthetic utility for derivatization .

- Safety Considerations: Dichloro derivatives (e.g., 6-Bromo-1,3-dichloroisoquinoline) require stringent safety protocols due to higher toxicity .

生物活性

6-Bromo-3-chloroisoquinoline is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structural characteristics, which include a bromine atom at the 6-position and a chlorine atom at the 3-position of the isoquinoline ring, contribute to its diverse biological effects. This article reviews various studies highlighting the biological activities, mechanisms of action, and potential therapeutic applications of this compound.

- Molecular Formula : C₉H₅BrClN

- Molecular Weight : 242.50 g/mol

- Physical State : Yellow solid, moderately soluble in water

1. Enzyme Inhibition

This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, and their inhibition can lead to significant drug-drug interactions, impacting pharmacokinetics and overall drug efficacy .

2. Antifungal Activity

Research has demonstrated that compounds structurally related to this compound exhibit antifungal properties. For instance, studies on similar compounds have shown that they inhibit various fungi such as Aspergillus niger and Trichophyton mentagrophytes at minimal inhibitory concentrations (MICs) below 1 µg/mL . This suggests that this compound could potentially share similar antifungal activity.

3. Anticancer Potential

The isoquinoline structure is associated with various anticancer activities. Preliminary studies indicate that derivatives of isoquinoline compounds can induce apoptosis in cancer cells and inhibit tumor growth. The exact mechanisms through which this compound exerts these effects require further investigation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Electrophilic Interactions : The compound acts as an electrophile, facilitating covalent bond formation with nucleophilic sites on target proteins, which may modulate their activity .

- Molecular Docking Studies : Computational analyses have shown that this compound binds effectively to various proteins, with notable binding energies indicating strong interactions . For instance:

| Protein (PDB ID) | Binding Residues | Bond Distances (Å) | Binding Energy (kcal/mol) |

|---|---|---|---|

| 6EUO | SER126 | 3.23 | -5.4 |

| ASP125 | 3.05 | ||

| THR129 | 2.99 | ||

| ARG150 | 2.84 |

Study on Antifungal Activity

A study focused on the antifungal properties of related compounds found that those with a chlorine atom at the 3-position exhibited greater fungitoxicity compared to their bromine counterparts. Specifically, compounds like 6-bromo-3-chloro-8-nitroquinoline showed significant inhibition against A. niger at concentrations as low as 2 µg/mL .

Molecular Docking Analysis

In another study using molecular docking techniques, researchers evaluated the binding affinity of this compound to various target proteins involved in metabolic pathways. The results indicated that the compound has a high potential for modulating enzyme activity due to its favorable binding characteristics .

Q & A

Basic: What are the recommended methods for synthesizing 6-Bromo-3-chloroisoquinoline, and how can reaction conditions be optimized?

Answer:

this compound can be synthesized via sequential halogenation of isoquinoline derivatives. A typical approach involves:

- Halogenation Steps :

- Bromination : Use N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled heating (60–80°C) to introduce bromine at the 6-position.

- Chlorination : Employ chlorinating agents like POCl₃ or SOCl₂ at reflux temperatures (80–110°C) to substitute the 3-position hydrogen.

- Optimization :

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons adjacent to halogens show deshielding).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the isoquinoline core.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 246.94 for C₉H₆BrClN).

- HPLC-PDA : Assess purity (>95% as per industrial standards) using C18 columns and UV detection at 254 nm .

Advanced: How do electronic effects of bromo and chloro substituents influence cross-coupling reactivity?

Answer:

The electron-withdrawing nature of Br and Cl groups impacts reactivity:

- Suzuki-Miyaura Coupling :

- Bromine at the 6-position undergoes coupling more readily than chlorine due to lower bond dissociation energy.

- Use Pd(PPh₃)₄ catalyst with arylboronic acids in THF/water (80°C, 12h) for selective Br substitution .

- Buchwald-Hartwig Amination :

- Chlorine at the 3-position can participate in C–N coupling with amines using Pd₂(dba)₃/Xantphos catalysts.

- Steric hindrance from the isoquinoline framework may require elevated temperatures (100–120°C) .

Advanced: How can researchers resolve contradictions in reaction outcomes involving this compound?

Answer:

Discrepancies may arise from:

- Variable Catalytic Systems : Test alternative catalysts (e.g., Pd vs. Ni) to address inconsistent cross-coupling yields.

- Solvent Effects : Compare polar aprotic (DMF) vs. etheral solvents (THF) to optimize reaction kinetics.

- Side Reactions : Use LC-MS to detect byproducts (e.g., dehalogenation or dimerization) and adjust stoichiometry .

Advanced: What strategies enable regioselective functionalization of this compound?

Answer:

- Protecting Groups : Temporarily block the 3-Cl position using trimethylsilyl groups to direct functionalization to the 6-Br site.

- Directed Ortho-Metalation : Use LiTMP to deprotonate positions adjacent to halogens, enabling C–H activation for further substitutions .

Advanced: How can computational tools predict the stability of this compound derivatives?

Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict halogen reactivity trends.

- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。